molecular formula C5H3BrClNO B580691 3-Bromo-5-chloropyridine 1-oxide CAS No. 1221793-62-9

3-Bromo-5-chloropyridine 1-oxide

Cat. No.: B580691
CAS No.: 1221793-62-9
M. Wt: 208.439
InChI Key: PJXHYRWSZICBHI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridine 1-oxide (CAS 1221793-62-9) is a versatile and valuable halogenated pyridine derivative designed for use in advanced chemical synthesis and life science research. This compound features bromo and chloro substituents at the 3 and 5 positions of the pyridine ring, respectively, along with an N-oxide functionalization. The presence of these distinct halogen atoms offers complementary reactivity, enabling selective cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal for constructing complex bi- and tri-aryl systems . The N-oxide group significantly alters the electronic properties of the pyridine ring, increasing its reactivity towards nucleophilic substitution and serving as a directing group for further functionalization, making it a privileged intermediate in medicinal and heterocyclic chemistry . As a key synthetic building block, this compound is instrumental in the exploration and development of new molecular entities. Its high purity and well-defined structure make it suitable for generating diverse chemical libraries for high-throughput screening and for synthesizing more complex structures, such as azatetralones, which are important intermediates in pharmaceutical research . Researchers will find this biochemical reagent essential for projects aimed at discovering novel bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-1-5(7)3-8(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXHYRWSZICBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Br)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682428
Record name 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID20682428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-62-9
Record name 3-Bromo-5-chloro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Chloropyridine 1 Oxide

Conventional N-Oxidation Strategies for Pyridine (B92270) Precursors

The transformation of the precursor, 3-bromo-5-chloropyridine (B1268422), into its corresponding N-oxide is a critical step. This is typically achieved through oxidation. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing its directing effects in electrophilic substitutions.

Peroxy Acid-Mediated Oxidations (e.g., m-Chloroperoxybenzoic Acid)

Peroxy acids are widely employed reagents for the N-oxidation of pyridines. Among these, m-chloroperoxybenzoic acid (m-CPBA) is a common choice due to its commercial availability and reactivity. rsc.orgfishersci.ca The reaction is typically carried out in a suitable solvent, such as dichloromethane, at controlled temperatures, often ranging from 0 to 5°C, to yield the desired N-oxide. The mechanism involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. While effective, the use of m-CPBA can sometimes be challenging on an industrial scale due to safety concerns associated with peroxy acids. bme.hu

The oxidation of 3-substituted pyridines to their corresponding N-oxides using m-CPBA has been shown to provide higher yields compared to other oxidizing agents like hydrogen peroxide in glacial acetic acid. arkat-usa.org The choice of solvent and reaction conditions can be optimized to achieve typical yields in the range of 60-75%.

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only byproduct, making it an environmentally benign option. thieme-connect.com However, the direct reaction of hydrogen peroxide with pyridines is often slow. To enhance the reaction rate, it is frequently used in conjunction with an acid, such as acetic acid, or a catalyst. bme.huthieme-connect.com

A common industrial method for the synthesis of pyridine N-oxides involves the use of hydrogen peroxide in acetic acid. thieme-connect.com The reaction of pyridine or halopyridine with hydrogen peroxide at elevated temperatures (70-90°C) in the presence of a heterogeneous metal compound catalyst can lead to 100% selectivity for the N-oxide. google.com Recent studies have also explored the use of a carbonate species-activated hydrogen peroxide system, which can controllably generate selective oxidants for pyridine N-oxidation. nih.govacs.org The use of titanium silicalite (TS-1) as a catalyst with hydrogen peroxide in a continuous flow microreactor has also proven to be a safe, green, and highly efficient method for producing various pyridine N-oxides. organic-chemistry.orgthieme-connect.compeeref.comorganic-chemistry.org

Alternative Oxidant Systems

To overcome some of the limitations of peroxy acids and hydrogen peroxide systems, several alternative oxidants have been investigated for the N-oxidation of pyridines.

Sodium Perborate: Sodium perborate, often used in acetic acid, is an effective reagent for the oxidation of various functional groups, including the conversion of azines to their N-oxides. organic-chemistry.orgchez-alice.fr It is considered a cheap and safe oxidizing agent for both laboratory and large-scale use. chez-alice.fracs.org

Potassium Peroxymonosulfate (Oxone®): This commercially available oxidant is a stable, inexpensive, and environmentally friendly alternative to m-CPBA. orgsyn.orgnih.gov It is a versatile reagent used in a wide range of oxidation reactions, including the N-oxidation of pyridines. orgsyn.orgmdma.ch

Magnesium Monoperoxyphthalate (MMPP): MMPP is another stable and water-soluble peroxy acid that serves as an effective oxidant for the N-oxidation of amines to amine oxides. asianpubs.orgwikipedia.org It is considered a safer and more cost-effective alternative to m-CPBA. wikipedia.orgresearchgate.net

Oxidant SystemKey Features
m-CPBA High reactivity, good yields, but potential safety concerns. rsc.orgarkat-usa.org
H₂O₂/Acid or Catalyst Environmentally friendly, cost-effective, but can require harsh conditions or catalysts. bme.huthieme-connect.comgoogle.comorganic-chemistry.org
Sodium Perborate Inexpensive, safe, and effective for various oxidations. organic-chemistry.orgchez-alice.fracs.org
Potassium Peroxymonosulfate Stable, green, and versatile oxidant. orgsyn.orgnih.govmdma.ch
Magnesium Monoperoxyphthalate Safer and more cost-effective than m-CPBA. asianpubs.orgwikipedia.orgresearchgate.net

Synthesis of Halogenated Pyridine Precursors

The starting material for the synthesis of 3-bromo-5-chloropyridine 1-oxide is 3-bromo-5-chloropyridine. This precursor is a key intermediate in pharmaceutical and chemical synthesis. guidechem.com Its synthesis can be achieved through various routes, often involving halogenation reactions of pyridine or its derivatives. For instance, it can be synthesized from 2,3-dichloropyridine (B146566) or 2,5-dichloropyridine (B42133) through nucleophilic substitution, Suzuki coupling, or Buchwald-Hartwig amination reactions. guidechem.com Another approach involves the bromination of 2-amino-5-chloropyridine.

Advanced Synthetic Approaches to Pyridine N-Oxides

In recent years, there has been a growing interest in developing more efficient, safer, and scalable methods for chemical synthesis. Flow chemistry and microreactor technologies have emerged as powerful tools to achieve these goals, particularly for potentially hazardous reactions like oxidations.

Flow Chemistry and Microreactor Technologies for N-Oxidation

The use of continuous flow microreactors for the N-oxidation of pyridine derivatives offers several advantages over traditional batch processes. bme.huorganic-chemistry.orgbme.hu These include precise control over reaction parameters such as temperature and mixing, enhanced heat and mass transfer, and improved safety due to the small reaction volumes. bme.hu

A notable example is the use of a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide as the oxidant. organic-chemistry.orgthieme-connect.compeeref.comorganic-chemistry.org This system has been shown to produce various pyridine N-oxides in high yields (up to 99%) with significantly shorter reaction times compared to batch reactions. organic-chemistry.orgthieme-connect.com The catalyst demonstrated high stability and could be used continuously for over 800 hours, highlighting the potential for large-scale, cost-effective, and environmentally friendly production of pyridine N-oxides. organic-chemistry.orgthieme-connect.compeeref.com This approach is applicable to a broad range of pyridine derivatives, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org

TechnologyAdvantages
Flow Chemistry/Microreactors Precise process control, enhanced safety, improved efficiency, and scalability. bme.huorganic-chemistry.orgthieme-connect.compeeref.combme.hu

Catalytic N-Oxidation Methodologies

The synthesis of this compound via N-oxidation of the parent pyridine presents a significant challenge due to the electron-deficient nature of the pyridine ring, a consequence of the deactivating effect of the two halogen substituents. Traditional oxidation methods often require harsh conditions and stoichiometric amounts of strong peroxy acids. However, modern catalytic methodologies offer more efficient, selective, and environmentally benign alternatives by utilizing a catalytic amount of a reagent to activate a milder terminal oxidant, typically hydrogen peroxide. These catalytic cycles are often more effective for oxidizing electron-poor pyridines.

One prominent catalytic strategy involves the in-situ generation of a reactive peracid from an anhydride (B1165640) and hydrogen peroxide. Research has demonstrated that maleic anhydride derivatives can serve as effective catalysts for the N-oxidation of a variety of pyridine substrates. nih.gov For electron-deficient pyridines, such as 3-bromo-5-chloropyridine, catalysts like 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) have shown particular efficacy. nih.govrsc.org The catalytic cycle relies on the equilibrium between the anhydride and its corresponding diacid, which facilitates the regeneration of the peracid oxidant. nih.gov This approach provides a viable alternative to using stoichiometric amounts of reagents like meta-chloroperoxybenzoic acid (m-CPBA). nih.govrsc.org Studies on the N-oxidation of 2-chloropyridine (B119429) (CP), another electron-deficient substrate, using a recyclable anhydride catalyst in aqueous hydrogen peroxide have reported yields as high as 93%. rsc.org

Another powerful method for the oxidation of highly electron-deficient pyridines employs a combination of trifluoromethanesulfonic anhydride (Tf₂O) and sodium percarbonate (Na₂CO₃·1.5H₂O₂). researchgate.net This system generates a highly reactive peracid in situ, enabling the N-oxidation to proceed under mild conditions. This is particularly advantageous as it tolerates various functional groups that might be sensitive to the harsher conditions required by other methods. researchgate.net

Metal-based catalysts also play a crucial role in the N-oxidation of pyridines. Methyltrioxorhenium (MTO, CH₃ReO₃) is a highly versatile and efficient catalyst for oxygen transfer reactions, utilizing hydrogen peroxide as the terminal oxidant. organic-chemistry.orgnih.gov The MTO-catalyzed system is effective for the N-oxidation of a broad range of pyridines. nih.gov The efficiency of the MTO/H₂O₂ system can be further enhanced by the addition of N-donor ligands, such as pyridine or pyrazole (B372694) derivatives, which act as co-catalysts. organic-chemistry.orgnih.gov Sodium percarbonate can also be used as a convenient and solid source of hydrogen peroxide in rhenium-catalyzed oxidations, leading to excellent yields of N-oxides under mild conditions. organic-chemistry.org

The table below summarizes various catalytic systems applicable to the N-oxidation of electron-deficient pyridines, providing insight into the reaction conditions and their effectiveness.

Interactive Data Table: Catalytic N-Oxidation of Electron-Deficient Pyridines

Catalyst SystemOxidantSubstrate TypeReported YieldReference
1-Cyclohexene-1,2-dicarboxylic anhydride (CHMA)H₂O₂Electron-deficient pyridinesEffective nih.govrsc.org
Recyclable octadecen-1-yl-maleic anhydride (Od-MA)H₂O₂ (15%)2-Chloropyridine93% rsc.org
Trifluoromethanesulfonic anhydride (Tf₂O)Sodium PercarbonateHighly electron-deficient pyridinesHigh researchgate.net
Methyltrioxorhenium (MTO) / PyridineH₂O₂General PyridinesGood nih.gov
Rhenium-based catalystsSodium PercarbonateTertiary nitrogen compoundsExcellent organic-chemistry.org

Reactivity and Mechanistic Investigations of 3 Bromo 5 Chloropyridine 1 Oxide

Deoxygenative Transformations

Deoxygenative transformations of 3-Bromo-5-chloropyridine (B1268422) 1-oxide involve the removal of the N-oxide oxygen atom, often accompanied by functionalization of the pyridine (B92270) ring.

Regioselective Halogenation at Pyridine Ring Positions (e.g., C2/C6)

The N-oxide group in pyridine N-oxides activates the C2 and C4 positions for both electrophilic and nucleophilic attack. scripps.edu Deoxygenative halogenation provides a practical route to 2-halo-substituted pyridines, which are significant intermediates in the pharmaceutical industry. researchgate.net This transformation typically involves activating the N-oxide with an electrophilic reagent, which enhances the electrophilicity of the pyridine ring and facilitates the addition of a halide anion. researchgate.net For instance, the reaction of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce a chlorine atom at the C2 or C4 position. youtube.com While specific examples for 3-Bromo-5-chloropyridine 1-oxide are not detailed in the provided results, the general reactivity pattern of pyridine N-oxides suggests that it would undergo halogenation preferentially at the C2 and C6 positions.

Mechanism of Halogenation via N-Oxide Activation

The mechanism of deoxygenative halogenation commences with the activation of the N-oxide oxygen by a strong electrophile. This activation step makes the pyridine ring more susceptible to nucleophilic attack by a halide anion. The halide then adds to the C2 or C4 position of the activated N-oxide intermediate. Subsequent elimination of a hydroxy species, often base-assisted, leads to the formation of the 2- or 4-halogenated pyridine. researchgate.net An alternative pathway involves the deprotonation of the activated N-oxide to form an N-heterocyclic carbene intermediate, which then reacts with the halide to yield the final product. researchgate.net

Polonovski Rearrangement and Related Transformations

The Polonovski reaction involves the N-demethylation of tertiary amine N-oxides through activation with anhydrides or acyl halides, leading to the formation of iminium ions. ambeed.com While the classic Polonovski reaction is specific to N-alkyl amines, related transformations can occur with pyridine N-oxides. For example, the reaction of nicotinic acid 1-oxide with boiling acetic anhydride (B1165640) results in 2-acetylation. researchgate.net This suggests that under certain conditions, this compound could undergo analogous rearrangements or functionalizations at the C2 position when treated with activating agents like acetic anhydride.

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyridine N-Oxides

The halogen atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the N-oxide group enhances the ring's susceptibility to nucleophilic attack, particularly at positions ortho and para to the nitrogen. This makes the chlorine and bromine atoms potential leaving groups in reactions with various nucleophiles. For example, treatment of halogenated pyridine N-oxides with nucleophiles like benzylamine (B48309) can lead to the displacement of the halide. The N-oxide stabilizes the Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution.

Electrophilic Reactivity and Functionalization

The N-oxide group in this compound also influences its reactivity towards electrophiles.

Nitration and Regioselectivity

The nitration of pyridine N-oxides typically occurs at the 4-position. researchgate.net However, the regioselectivity can be influenced by the existing substituents on the ring. For instance, the nitration of 3-bromopyridine (B30812) N-oxide yields the 4-nitro derivative. researchgate.net In contrast, the nitration of 3-bromo-5-methoxypyridine (B189597) N-oxide results in the formation of the 6-nitro derivative. researchgate.net This indicates that the interplay of electronic effects from the bromo, chloro, and N-oxide groups will determine the precise position of nitration on this compound. Given that halogens are ortho, para-directing deactivators and the N-oxide directs to the 4-position, the nitration of this compound is expected to be complex, potentially leading to a mixture of products.

Sulphonation and Positional Isomerism

The introduction of a sulphonic acid group onto the pyridine ring of this compound represents a key electrophilic substitution reaction. The reactivity of the pyridine N-oxide ring towards electrophiles is significantly influenced by the N-oxide functional group, which increases the electron density of the ring, particularly at the 2- and 4-positions, thereby activating it towards electrophilic attack. However, the presence of the deactivating bromo and chloro substituents at the 3- and 5-positions, which withdraw electron density via an inductive effect, also plays a crucial role in determining the regioselectivity of the sulphonation reaction.

Generally, the sulphonation of pyridine N-oxide itself with fuming sulphuric acid, often in the presence of a mercuric sulphate catalyst, yields primarily the 3-sulphonic acid, with smaller amounts of the 2- and 4-isomers being formed. researchgate.net In the case of this compound, the substitution pattern is expected to be directed by the interplay of the activating N-oxide group and the deactivating halogen substituents. The N-oxide group directs incoming electrophiles to the 4-position (para to the nitrogen) and the 2- and 6-positions (ortho to the nitrogen). The bromo and chloro groups at the 3- and 5-positions will further influence the electron distribution.

Given the directing effects, electrophilic attack at the 4-position is electronically favored by the N-oxide. Attack at the 2- or 6-position is also possible. Therefore, the sulphonation of this compound is anticipated to yield a mixture of positional isomers. The primary products expected are 3-bromo-5-chloro-4-hydroxypyridine-x-sulphonic acid and 3-bromo-5-chloro-2-hydroxypyridine-x-sulphonic acid. The exact ratio of these isomers would depend on the specific reaction conditions, such as temperature and the nature of the sulphonating agent.

Table 1: Potential Positional Isomers from the Sulphonation of this compound

Product NamePosition of Sulphonation
3-Bromo-5-chloropyridine-4-sulphonic acid 1-oxide4-position
3-Bromo-5-chloropyridine-2-sulphonic acid 1-oxide2-position
3-Bromo-5-chloropyridine-6-sulphonic acid 1-oxide6-position

Rearrangement Reactions

Pyridine N-oxides are known to undergo various rearrangement reactions, often under thermal or acidic conditions. These reactions can lead to the formation of substituted pyridines, which are valuable intermediates in organic synthesis. For halogenated pyridine N-oxides, rearrangements involving the migration of a substituent or the introduction of a new functional group are of particular interest.

A notable rearrangement reaction observed for a related compound, 3-bromopyridine-N-oxide hydrochloride, occurs upon heating with sulphuryl chloride at 120°C. This reaction results in the formation of a mixture of chloropyridines, including 3-bromo-4-chloropyridine (B1270894), 3-bromo-2-chloropyridine, and a smaller amount of 3-bromo-6-chloropyridine. researchgate.net This type of reaction involves the removal of the N-oxide oxygen and the introduction of a chlorine atom onto the pyridine ring.

Applying this precedent to this compound, a similar rearrangement could be anticipated. Treatment with reagents like sulphuryl chloride or phosphorus oxychloride could potentially lead to the formation of di- and tri-halogenated pyridines through a deoxygenation-halogenation process.

Another class of rearrangements applicable to pyridine N-oxides is the sigmatropic rearrangement of allyloxypyridine N-oxides. arkat-usa.org While this specific rearrangement requires the initial synthesis of an allyloxy derivative, it highlights the potential for concerted pericyclic reactions in the pyridine N-oxide system.

The specific rearrangement pathways and the resulting products for this compound would be highly dependent on the reaction conditions and the reagents employed. Mechanistic studies would be essential to fully elucidate the nature of these transformations.

Advanced Functionalization and Derivatization Strategies Involving 3 Bromo 5 Chloropyridine 1 Oxide

Directed Functionalization at Specific Ring Positions

The electronic nature of the pyridine (B92270) N-oxide ring facilitates directed functionalization, particularly through metalation reactions. The N-oxide group enhances the acidity of the protons at the C2 and C6 positions, making them susceptible to deprotonation by strong bases.

This regioselective lithiation creates a powerful nucleophilic intermediate that can react with a variety of electrophiles to install new substituents. For 3-bromo-5-chloropyridine (B1268422) 1-oxide, the bromine at position 3 and chlorine at position 5 enable regioselective lithiation, typically using lithium amides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). This reactivity is crucial for accessing substituted nicotinic acid derivatives, which are valuable precursors for bioactive molecules. The general principle of directed ortho-metalation (DoM) is well-established for pyridine N-oxides, where the N-oxide itself acts as a directing group, guiding the metalation to the adjacent C2 and C6 positions. organic-chemistry.orgrsc.org

While specific studies detailing a wide range of electrophilic traps for lithiated 3-bromo-5-chloropyridine 1-oxide are not extensively documented in the provided results, the established reactivity patterns of similar systems allow for prediction of its behavior. The resulting organolithium species is expected to react with electrophiles such as aldehydes, ketones, disulfides, and alkyl halides to introduce new carbon or heteroatom-based functional groups at the C2 or C6 position.

Table 1: Representative Directed Lithiation and Functionalization

Starting Material Reagents Position of Functionalization Product Type Ref.

Cross-Coupling Reaction Methodologies

The presence of two distinct halogen atoms on the pyridine ring of this compound makes it an excellent substrate for chemoselective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.org This reactivity difference allows for the selective functionalization at the C3 position, leaving the C5 chloro substituent available for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In analogous systems like 3-bromo-4-chloropyridine (B1270894) 1-oxide, palladium catalysts such as Pd(PPh₃)₄ are used to couple the C-Br bond with various aryl boronic acids, leaving the C-Cl bond intact. The reaction typically proceeds in the presence of a base like potassium carbonate in a solvent mixture such as DMF/water. This strategy is expected to be directly applicable to this compound for the synthesis of 3-aryl-5-chloropyridine 1-oxides.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Given the higher reactivity of the C-Br bond, this compound would be expected to selectively react at the C3 position with terminal alkynes to yield 3-alkynyl-5-chloropyridine 1-oxide derivatives. Such transformations are valuable for constructing complex molecular scaffolds found in pharmaceuticals and materials science. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. Research on the analogous 3-bromo-4-chloropyridine 1-oxide has shown that the bromine at position 3 can be selectively substituted with secondary amines using a catalyst system like Pd₂(dba)₃ with a Xantphos ligand. This provides a direct route to 3-amino-5-chloropyridine (B188169) 1-oxide derivatives, which are important intermediates in medicinal chemistry.

Table 2: Chemoselective Cross-Coupling Reactions on Analogous Halopyridine N-Oxides

Reaction Type Substrate Catalyst/Reagents Coupling Position Product Type Yield Ref.
Suzuki-Miyaura 3-Bromo-4-chloropyridine 1-oxide Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ C3 (Bromine) 3-Phenyl-4-chloropyridine 1-oxide 78%
Buchwald-Hartwig 3-Bromo-4-chloropyridine 1-oxide Pd₂(dba)₃, Xantphos, Cs₂CO₃, Piperidine C3 (Bromine) 3-Piperidino-4-chloropyridine 1-oxide 65-72%

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex, biologically active molecules at a late step in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govacs.org this compound, with its orthogonal reactive sites, is an ideal scaffold for LSF strategies.

A molecule containing the this compound core can be selectively functionalized via cross-coupling at the C-Br bond. The resulting derivative, now containing a new substituent at the C3 position, still possesses the chloro group at C5 and the N-oxide functionality, which can be targeted in subsequent synthetic steps. For instance, the N-oxide can be reduced to the parent pyridine, or the C-Cl bond can be subjected to a second cross-coupling reaction under more forcing conditions or using a different catalytic system.

Furthermore, C-H activation provides another avenue for LSF. While the positions adjacent to the nitrogen (C2, C6) are activated by the N-oxide, methods for the functionalization of other C-H bonds are continuously being developed. nih.gov For example, studies on 3,5-disubstituted pyridines have shown that C-H fluorination can be directed to the C2 position, and this newly installed fluorine can then be displaced by various nucleophiles. nih.gov This two-step sequence of C-H activation followed by nucleophilic aromatic substitution (SNAr) exemplifies a modern approach to LSF that could be applied to complex derivatives of this compound.

Ring Transformations Leading to Novel Heterocyclic Systems

The pyridine N-oxide functionality not only activates the ring for substitution but can also participate in reactions that transform the six-membered ring into different heterocyclic systems. These transformations are valuable for generating novel scaffolds with unique chemical and biological properties.

One notable example is the reaction of 3-halo-pyridine 1-oxides with perfluoroalkenes. Studies have shown that thermal deoxygenation of 3-bromo- (B131339) or 3-chloro-pyridine 1-oxide with perfluoropropene can lead to the formation of a fused heterocyclic system, 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridine. This reaction proceeds alongside the formation of 2-(tetrafluoroethyl)pyridines, indicating a complex reaction pathway that involves the N-oxide oxygen atom in a ring-forming cycloaddition process.

Other synthetic routes to furopyridines, which are important isosteres in medicinal chemistry, often involve the intramolecular cyclization of suitably substituted pyridines. nih.govias.ac.in For instance, palladium-catalyzed Sonogashira couplings followed by Wacker-type heteroannulations of pyridine N-oxides have been used to construct 2,3-substituted furo[2,3-b]pyridines. nih.gov These methodologies highlight the potential of this compound as a starting material for the synthesis of more complex, fused heterocyclic systems, leveraging the reactivity of both the N-oxide group and the halogen substituents.

Computational and Theoretical Chemistry Studies of 3 Bromo 5 Chloropyridine 1 Oxide

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3-Bromo-5-chloropyridine (B1268422) 1-oxide. Methods such as Density Functional Theory (DFT) and semi-empirical methods (like AM1 and PM3) are used to determine its molecular geometry and electronic properties. researchgate.netlmaleidykla.lt Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For pyridine (B92270) N-oxide derivatives, the energy of the LUMO (ELUMO) is particularly important as it reflects the molecule's electron-accepting potency. lmaleidykla.lt A lower ELUMO value indicates a greater ability to accept an electron, which is crucial in reactions like enzymatic reduction. Studies on a series of pyridine N-oxide derivatives have shown that their reactivity is strongly correlated with their ELUMO values. lmaleidykla.lt For instance, the introduction of electron-withdrawing groups, such as nitro or halogen atoms, generally lowers the ELUMO, thereby increasing the compound's reactivity as a redox-active agent. lmaleidykla.lt

Another powerful tool is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For 3-Bromo-5-chloropyridine 1-oxide, the MEP would show negative potential around the oxygen atom of the N-oxide group, indicating its nucleophilic character, while positive potentials would be expected on the halogen atoms, particularly along the C-X bond axis (the σ-hole), which is relevant for intermolecular interactions. researchgate.netacs.org

Table 1: Representative ELUMO Values for Substituted Pyridine N-Oxides Calculated by Semi-Empirical Methods

CompoundELUMO (eV) - RHF/AM1ELUMO (eV) - RHF/PM3
Pyridine-N-oxide-0.33-0.59
4-Chloro-pyridine-N-oxide-0.62-0.79
4-Nitro-2,3-dimethylpyridine-N-oxide-1.55-1.38
2-Bromo-3-methoxy-6-nitropyridine N-oxide-1.28-1.44
This table is based on data from a study on the enzymatic reduction of pyridine N-oxide derivatives, demonstrating the influence of substituents on the lowest unoccupied molecular orbital (ELUMO). lmaleidykla.lt

Reaction Mechanism Prediction and Energetic Profiling

Theoretical calculations are invaluable for predicting reaction pathways and understanding reaction mechanisms. For pyridine N-oxides, computational studies have been used to investigate mechanisms such as direct arylation. fu-berlin.de These studies can model the entire reaction coordinate, identifying transition states and intermediates, and calculating the activation energies for each step.

In the context of this compound, computational modeling could predict its reactivity in cross-coupling reactions. Mechanistic investigations on similar systems have shown that the electronic properties of the pyridine N-oxide substrate significantly influence reaction rates and even the dominant reaction pathway. fu-berlin.de For example, electron-poor pyridine N-oxides (which would include 3-bromo-5-chloro-substituted variants) tend to exhibit higher reactivity towards C-H activation compared to electron-rich N-oxides. fu-berlin.de

Furthermore, computational studies can uncover competing side reactions. In the direct arylation of pyridine N-oxides with bromoarenes, a competing homocoupling of the aryl halide was identified as a significant side reaction that affects product yields. fu-berlin.de Energetic profiling of both the desired cross-coupling pathway and the undesired homocoupling pathway for this compound would provide crucial information for optimizing reaction conditions to favor the formation of the desired product.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding)

This compound possesses two halogen atoms, bromine and chlorine, which can act as halogen bond donors. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential on a halogen atom (the σ-hole) is attracted to a Lewis base (e.g., an oxygen or nitrogen atom). nih.govresearchgate.net

Computational studies are essential for characterizing and quantifying these interactions. By calculating the molecular electrostatic potential (MEP) on the surface of the molecule, the size and magnitude of the σ-hole on the bromine and chlorine atoms can be determined. acs.org The presence of the electron-withdrawing N-oxide group, in conjunction with the inherent electronegativity of the pyridine ring nitrogen, is expected to enhance the positive character of the σ-holes on both the bromine and chlorine atoms.

Studies on related halogenopyridinium cations have shown that N-protonation or N-methylation, which electronically mimics the effect of N-oxidation, leads to a considerable increase in the positive electrostatic potential of the halogen's σ-hole (Vmax(X)). acs.orgnih.gov This enhancement makes the molecule a more potent halogen bond donor. For this compound, calculations would likely predict that the bromine atom forms stronger halogen bonds than the chlorine atom, consistent with the general trend of halogen bond strength (I > Br > Cl > F). nih.gov These intermolecular interactions play a crucial role in the solid-state packing and crystal engineering of such compounds. researchgate.net

Table 2: Calculated Change in Halogen σ-Hole Electrostatic Potential (Vmax(X)) upon Pyridine N-Methylation

Halogen PositionChange in Vmax(X) (kJ mol–1 e–1)
ortho-Halogenopyridines+400 to +420
meta-Halogenopyridines+320 to +350
para-Halogenopyridines+320 to +350
This table is based on data from a study on halogenopyridinium cations, illustrating how N-methylation significantly increases the positive potential of the σ-hole on the halogen atom. A similar enhancing effect would be anticipated for N-oxidation. acs.org

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models provide a powerful framework for predicting the reactivity of compounds based on their structural features. These models often use descriptors derived from computational chemistry to build a mathematical correlation with experimentally observed reaction rates. chemrxiv.org

For a molecule like this compound, a QSRR model could be developed to predict its reactivity in reactions such as nucleophilic aromatic substitution (SNAr). A successful model for SNAr reactions has been built using a multivariate linear regression approach that correlates the free energy of activation with three computationally derived descriptors: chemrxiv.org

The LUMO energy of the electrophile.

The average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution.

The sum of the average ESP values for the atoms ortho and para to the reaction center.

These descriptors are calculated from the ground-state wavefunction of the molecule, making the model easy to implement. chemrxiv.org By calculating these parameters for this compound, its relative rate and regioselectivity in SNAr reactions could be predicted with a high degree of accuracy. Such models are powerful tools for synthetic planning, allowing chemists to screen potential substrates and predict reaction outcomes before undertaking laboratory work. chemrxiv.org

Spectroscopic and Structural Characterization Methodologies for 3 Bromo 5 Chloropyridine 1 Oxide

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For pyridine (B92270) N-oxides, the introduction of the N-oxide functional group significantly influences the chemical shifts of the ring protons and carbons compared to the parent pyridine. The N-oxide group acts as a π-electron donor through back-donation, which generally increases the electron density at the ortho (C2, C6) and para (C4) positions, leading to an upfield shift (lower ppm) for the corresponding protons and carbons. Conversely, the inductive effect of the electronegative oxygen atom can lead to deshielding. The precise chemical shifts are a result of the interplay between these electronic effects, as well as the influence of other substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Bromo-5-chloropyridine (B1268422) 1-oxide

Nucleus Position Predicted Chemical Shift (ppm) Influencing Factors
¹HH-27.5 - 8.5Anisotropic effect of N-oxide, inductive effects of Br and Cl
¹HH-47.0 - 8.0Electron-donating effect of N-oxide, inductive effects of Br and Cl
¹HH-68.0 - 9.0Anisotropic effect of N-oxide, inductive effect of Cl
¹³CC-2140 - 150N-oxide functionality, halogen substitution
¹³CC-3115 - 125Direct attachment of Bromine
¹³CC-4120 - 130Influence of N-oxide and halogens
¹³CC-5130 - 140Direct attachment of Chlorine
¹³CC-6145 - 155N-oxide functionality, halogen substitution
Note: These are predicted ranges based on general principles and data for related compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For 3-Bromo-5-chloropyridine 1-oxide, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature in the mass spectrum of halogenated compounds is the presence of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a characteristic pattern of isotopic peaks for the molecular ion and any fragment ions containing these halogens, which is a powerful diagnostic tool for confirming the presence of bromine and chlorine in the molecule.

The fragmentation of pyridine N-oxides under EI conditions often involves characteristic losses. A common fragmentation pathway is the loss of an oxygen atom ([M-16]⁺). Other fragmentations can include the loss of the halogen substituents (e.g., [M-Br]⁺, [M-Cl]⁺) and cleavage of the pyridine ring. The analysis of these fragmentation patterns can provide valuable information about the structure of the molecule and the relative stability of the resulting fragment ions.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion Description Expected m/z Significance
[M]⁺Molecular Ion208/210/212Confirms molecular weight and elemental composition (presence of Br and Cl)
[M-O]⁺Loss of Oxygen192/194/196Characteristic fragmentation of N-oxides
[M-Cl]⁺Loss of Chlorine173/175Indicates presence of a chlorine atom
[M-Br]⁺Loss of Bromine129/131Indicates presence of a bromine atom
[C₅H₃N]⁺Pyridine ring fragment77Common fragment in pyridine derivatives
Note: The listed m/z values correspond to the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular structure in the solid state.

While the crystal structure of this compound has not been specifically reported, the crystal structure of the closely related compound, 3-bromopyridine (B30812) N-oxide, has been determined. iucr.org In this structure, two independent molecules are present in the asymmetric unit and are related by a pseudo-inversion center. iucr.org The molecules are nearly planar, and the crystal packing exhibits a herringbone pattern. iucr.org

It is reasonable to expect that this compound would adopt a similar planar or near-planar geometry for the pyridine N-oxide ring. The substitution with both a bromine and a chlorine atom would influence the crystal packing through intermolecular interactions such as halogen bonding and dipole-dipole interactions. The precise arrangement of the molecules in the crystal lattice would be determined by the optimization of these non-covalent interactions to achieve the most stable crystalline form.

Table 3: Comparison of Crystallographic Parameters of 3-Bromopyridine N-oxide and Predicted Parameters for this compound

Parameter 3-Bromopyridine N-oxide iucr.orgPredicted for this compound
Crystal SystemMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2₁/nTo be determined
Key Intermolecular InteractionsBr···Br interactionsHalogen bonding (Br···O, Cl···O, Br···N, Cl···N), π-π stacking
Molecular GeometryNearly planarExpected to be nearly planar
Note: The parameters for this compound are predictions based on the structure of a similar compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the pyridine N-oxide ring system and the carbon-halogen bonds. The N-O stretching vibration is a particularly diagnostic feature for pyridine N-oxides. The position of this band is sensitive to the electronic effects of the substituents on the ring. chempap.org Electron-withdrawing groups, such as halogens and nitro groups, tend to increase the N-O bond order through inductive effects, leading to a higher vibrational frequency. chempap.org

The spectra would also feature aromatic C-H stretching vibrations, C=C and C=N ring stretching vibrations, and various in-plane and out-of-plane bending vibrations of the ring. The C-Br and C-Cl stretching vibrations would appear in the lower frequency region of the spectrum. The complementary nature of IR and Raman spectroscopy, governed by different selection rules, would provide a more complete picture of the vibrational modes of the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic Ring Stretch (C=C, C=N)1400 - 1600IR, Raman
N-O Stretch1200 - 1300IR (strong)
C-H In-plane Bend1000 - 1200IR, Raman
C-H Out-of-plane Bend700 - 900IR
C-Cl Stretch600 - 800IR, Raman
C-Br Stretch500 - 600IR, Raman
Note: These are typical ranges and the exact positions of the bands can be influenced by the overall molecular structure and intermolecular interactions.

Applications in Complex Molecule Synthesis and Agrochemical Research

Role as a Key Intermediate in the Synthesis of Agrochemicals

While specific, direct routes from 3-Bromo-5-chloropyridine (B1268422) 1-oxide to the prominent insecticide chlorantraniliprole (B1668704) are not extensively detailed in publicly available literature, the importance of halogenated pyridine (B92270) scaffolds in agrochemical development is well-established. chemicalbook.com The synthesis of chlorantraniliprole, chemically named 3-bromo-N-[4-chloro-2-methyl-6-[(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide, relies on key pyridine-containing intermediates. lookchem.compatsnap.com

Patented synthesis routes for chlorantraniliprole often commence from precursors like 2,3-dichloropyridine (B146566) to construct the vital intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. lookchem.compatsnap.comgoogle.com The unoxidized parent compound, 3-bromo-5-chloropyridine, also serves as a starting material for various 3-chloropyridine (B48278) derivatives through reactions like nucleophilic substitution and cross-coupling. guidechem.com

Although a direct lineage is not always clear, 3-Bromo-5-chloropyridine 1-oxide is noted as a valuable intermediate in the broader synthesis of agrochemicals. chemicalbook.com A patent has alluded to the use of its derivatives in producing high-purity anthranilamide-based pesticides, highlighting its role as a key precursor in multi-step synthetic sequences aimed at effective crop protection.

Utilization as a Building Block for Pharmaceutically Relevant Heterocyclic Scaffolds

The unique electronic and steric properties of this compound make it a valuable starting material for constructing heterocyclic scaffolds of medicinal interest. The N-oxide moiety can influence the compound's lipophilicity and receptor binding capabilities, while the halogen atoms serve as handles for further functionalization, allowing for the systematic development of novel drug candidates.

Derivatives of this compound have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. Its structural framework is integral to the development of complex heterocyclic systems. For example, pyridine N-oxides are featured in molecules designed as antagonists for serotonin (B10506) receptors (e.g., 5-HT1A). Furthermore, the related, unoxidized 3-bromo-5-chloropyridines are used as intermediates in the synthesis of azatetralones, which are precursors to aldose reductase inhibitors, a class of drugs investigated for the management of diabetes complications. google.com This highlights the role of the 3-bromo-5-chloropyridine core in building diverse and biologically active molecules. google.com The ability to selectively modify the molecule at its bromo, chloro, and N-oxide sites allows for the creation of libraries of compounds for screening against various therapeutic targets.

Exploration as a Catalyst or Ligand in Organic Transformations

While specific studies detailing the use of this compound as a primary catalyst or ligand are not prominent, the broader class of pyridine N-oxides has been extensively explored in catalysis. researchgate.netmdpi.com These compounds are effective as mild Lewis basic organocatalysts, capable of activating Lewis acidic species, such as silicon-containing reagents, to enhance their reactivity with electrophiles. researchgate.netmdpi.com

The N-oxide functional group is central to this catalytic activity. It can be incorporated into more complex chiral structures, such as those containing oxazoline (B21484) moieties, to create catalysts for asymmetric reactions like allylation and nitroaldol (Henry) reactions. mdpi.com The design of chiral pyridine N-oxide catalysts has become a significant area of research, aiming to overcome the limitations of metal-based catalysts by offering cost-effective, environmentally benign, and air-stable alternatives. researchgate.netacs.org

The general catalytic cycle for many pyridine N-oxide-catalyzed reactions involves the activation of a substrate, followed by the desired transformation, which regenerates the catalyst. chemrxiv.org Given this established reactivity, this compound represents a potential platform for developing new catalysts. The halogen substituents could be used to tune the electronic properties of the pyridine ring or to anchor the catalyst to a solid support.

Catalytic Role of Pyridine N-OxidesReaction TypeSignificance
Organocatalyst Allylation, Silylation, AcylationActivates silicon-based reagents; acts as an acyl transfer catalyst. researchgate.netacs.org
Ligand in Metal Catalysis Copper-catalyzed reactionsChiral pyridine N-oxide oxazolines used in enantioselective Henry reactions. mdpi.com
Asymmetric Synthesis Enantioselective N-oxidationPeptide-based catalysts can achieve asymmetric N-oxidation of pyridines. chemrxiv.orgnih.gov

Precursor for Advanced Pyridine and Pyridazine (B1198779) Derivatives

This compound is a strategic precursor for a variety of more complex pyridine derivatives due to the distinct reactivity of its functional groups. The N-oxide group can be readily removed (deoxygenated) using reducing agents like trivalent phosphorus compounds to yield the parent 3-bromo-5-chloropyridine. mdpi.com This deoxygenation step can be used strategically to alter the reactivity of the pyridine ring for subsequent transformations.

The bromine and chlorine atoms provide versatile handles for introducing new functional groups through various cross-coupling and substitution reactions.

Key Transformations:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the N-oxide and the other halogen enhances the susceptibility of the pyridine ring to nucleophilic attack, allowing for the displacement of the chloro or bromo groups.

Suzuki Coupling: The unoxidized 3-bromo-5-chloropyridine is a substrate for palladium-catalyzed Suzuki coupling reactions, enabling the formation of carbon-carbon bonds by reacting with boronic acids. guidechem.com This is a powerful method for creating aryl- or alkyl-substituted pyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of aminated pyridine derivatives from the halogenated precursor. guidechem.com

Grignard Reagent Addition: Pyridine N-oxides can react with Grignard reagents to afford 2-substituted pyridine derivatives, a fundamental transformation for elaborating the pyridine core. organic-chemistry.org

While the direct conversion of this specific compound to pyridazine derivatives is not widely documented, the functional handles available on the ring offer potential pathways for ring transformation or annulation strategies to build adjacent heterocyclic rings like pyridazines, though such routes remain a subject for synthetic exploration. wur.nl The synthesis of pyrazolo[3,4-b]pyridine derivatives, for instance, often starts from highly substituted pyridine precursors, demonstrating the general principle of using functionalized pyridines to build fused heterocyclic systems. jst.go.jp

Future Research Trajectories for 3 Bromo 5 Chloropyridine 1 Oxide Chemistry

Development of Sustainable and Green Synthetic Protocols

The synthesis of pyridine (B92270) N-oxides has traditionally relied on oxidizing agents that can generate stoichiometric amounts of waste. Future research will undoubtedly focus on the development of more environmentally benign and sustainable methods for the synthesis of 3-Bromo-5-chloropyridine (B1268422) 1-oxide.

One promising avenue is the use of photocatalysis . Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of pyridine N-oxides. These methods often operate under mild conditions and can utilize environmentally friendly oxidants.

Another key area is the implementation of continuous flow microreactors . These systems offer enhanced safety, improved heat and mass transfer, and the potential for scalability. The use of hydrogen peroxide as a green oxidant in a packed-bed microreactor containing a titanium silicalite (TS-1) catalyst has been shown to be a highly efficient and safe method for the N-oxidation of various pyridine derivatives. This approach minimizes waste, as the primary byproduct is water, and allows for continuous production.

Furthermore, the exploration of other green oxidizing agents , such as urea-hydrogen peroxide, in combination with efficient catalytic systems, could lead to more atom-economical and safer synthetic routes. The development of solvent-free or aqueous-based reaction conditions will also be a critical aspect of making the synthesis of 3-Bromo-5-chloropyridine 1-oxide more sustainable.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of the pyridine N-oxide moiety, coupled with the presence of two distinct halogen atoms, suggests a rich and largely unexplored reactivity landscape for this compound.

A significant area for future investigation is the C-H functionalization of the pyridine ring. The N-oxide group is known to activate the C2 and C6 positions towards various transformations. Research into palladium-catalyzed alkenylation and direct arylation at these positions could lead to the synthesis of a diverse range of novel derivatives. Moreover, the development of photocatalytic methods for C-H functionalization, utilizing pyridine N-oxides as hydrogen atom transfer (HAT) agents, opens up possibilities for the introduction of alkyl and other functional groups under mild conditions.

Cycloaddition reactions represent another fertile ground for exploration. Pyridine N-oxides can act as 1,3-dipoles in reactions with various dipolarophiles, providing access to complex heterocyclic systems. Investigating the cycloaddition behavior of this compound with different alkynes, alkenes, and isocyanates could lead to the discovery of novel scaffolds with potential biological activity.

The field of radical chemistry also offers exciting prospects. The generation of pyridine N-oxy radicals through single-electron oxidation can initiate a variety of transformations. Exploring the radical-mediated reactions of this compound could unveil unprecedented reactivity patterns, including novel cascade reactions and functionalizations.

Finally, more unconventional transformations, such as the recently reported nitrogen-to-carbon single atom point mutation of pyridine N-oxides, could be explored. Applying such skeletal editing techniques to this compound could provide access to novel carbocyclic structures that would be challenging to synthesize through traditional methods.

Computational Design and Prediction of New Derivatives with Enhanced Reactivity

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound chemistry. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives.

Future research should leverage DFT studies to predict the regioselectivity of various reactions, such as C-H functionalization and nucleophilic aromatic substitution. By calculating reaction energy barriers and transition state geometries, researchers can gain a deeper understanding of the factors that govern reactivity and selectivity. This knowledge can then be used to design experiments and optimize reaction conditions.

Computational methods can also be employed for the in silico design of novel derivatives with tailored properties. By systematically modifying the substituents on the pyridine ring and evaluating their impact on electronic properties, reactivity, and potential biological activity, it is possible to identify promising candidates for synthesis. For instance, computational screening could be used to design derivatives of this compound with enhanced catalytic activity or specific binding affinities for biological targets.

Furthermore, the calculation of properties such as N-O bond dissociation energies can aid in the design of new pyridine N-oxide-based reagents and catalysts for radical reactions. By understanding how substituents influence this key parameter, researchers can fine-tune the reactivity of these species for specific applications.

Expansion of Applications in Emerging Areas of Chemical Science

The unique structural and electronic features of this compound make it an attractive building block for applications in several emerging areas of chemical science.

In materials science , pyridine N-oxides are being explored as coformers in the development of pharmaceutical cocrystals to improve the physicochemical properties of active pharmaceutical ingredients. The ability of the N-oxide group to form strong hydrogen bonds can be exploited to create novel crystalline materials with enhanced solubility and stability. Derivatives of this compound could also be incorporated into covalent organic frameworks (COFs) to create materials with interesting catalytic or gas sorption properties.

The field of organocatalysis presents another exciting opportunity. Chiral pyridine N-oxides have been shown to be effective catalysts for a variety of asymmetric transformations. acs.orgscripps.edu The development of chiral derivatives of this compound could lead to new and efficient catalysts for reactions such as enantioselective allylations and aldol (B89426) reactions.

As ligands in catalysis , pyridine N-oxides can coordinate to transition metals, influencing the catalytic activity and selectivity of the resulting complexes. wikipedia.org The electronic properties of this compound can be fine-tuned through its halogen substituents, making it a potentially valuable ligand for a range of catalytic applications, including cross-coupling reactions and oxidation catalysis.

In medicinal chemistry , the pyridine N-oxide motif is found in a number of drugs and is often used as a bioisostere for other functional groups. acs.orgnih.gov The N-oxide functionality can improve a molecule's pharmacokinetic properties, such as solubility and membrane permeability. acs.orgnih.gov Furthermore, some heterocyclic N-oxides act as hypoxia-activated prodrugs. nih.gov The unique substitution pattern of this compound makes it an interesting scaffold for the design of new therapeutic agents.

Finally, the growing field of photoredox catalysis offers new avenues for the application of pyridine N-oxides. They can act as HAT catalysts or participate in radical cascade reactions under visible light irradiation. acs.orgnih.gov Exploring the photoredox chemistry of this compound could lead to the development of novel and sustainable synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromo-5-chloropyridine 1-oxide, and how can reaction efficiency be optimized?

  • Methodological Approach :

  • Step 1 : Start with halogenated pyridine precursors (e.g., 3-bromo-5-chloropyridine) and oxidize using peracids like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
  • Step 2 : Monitor reaction progress via TLC or HPLC. Optimize temperature (40–60°C) and stoichiometry (1:1.2 substrate-to-oxidant ratio) to minimize byproducts.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Key Data :
  • Typical yields: 60–75% after optimization.
  • Confirmation of N-oxide formation requires IR (N-O stretch at ~1270 cm⁻¹) and NMR (deshielding of adjacent protons) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Approach :

  • Purity : Use GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) to verify >95% purity.
  • Structural Confirmation :
  • NMR : ¹H NMR (DMSO-d₆) shows distinct aromatic proton splitting patterns (e.g., doublets for Br/Cl-substituted positions).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 234.4).
  • Elemental Analysis : Match calculated vs. observed C, H, N, and halogen percentages .

Q. What storage conditions are critical to maintain the stability of this compound?

  • Methodological Approach :

  • Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis.
  • Monitor decomposition via periodic NMR or UV-Vis (λ_max ~270 nm for pyridine N-oxides) .

Advanced Research Questions

Q. How do electronic effects influence the regioselectivity of nucleophilic substitution reactions in this compound?

  • Methodological Approach :

  • Mechanistic Insight : The electron-withdrawing N-oxide group directs nucleophiles (e.g., amines, thiols) to the para position relative to the N-oxide. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
  • Experimental Validation : Compare reaction outcomes under varying conditions (polar vs. non-polar solvents, temperature). For example, in DMF at 80°C, substitution occurs preferentially at the 5-chloro position due to steric and electronic factors .

Q. How can researchers resolve contradictions in reported melting points or spectral data for halogenated pyridine N-oxides?

  • Methodological Approach :

  • Data Cross-Validation : Compare results across multiple techniques (e.g., DSC for melting points, X-ray crystallography for solid-state structure).
  • Example : If a study reports mp = 78–80°C (for 5-bromo-2-chloropyrimidine 1-oxide), but another cites 85°C, assess purity via elemental analysis and solvent traces via ¹³C NMR .

Q. What strategies mitigate decomposition during catalytic coupling reactions involving this compound?

  • Methodological Approach :

  • Condition Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance stability. Avoid high temperatures (>100°C) to prevent N-oxide reduction.
  • Additives : Include stabilizing agents like tetrabutylammonium iodide (TBAI) to suppress side reactions. Monitor by GC-MS .

Q. What experimental designs are suitable for studying the photodegradation pathways of this compound?

  • Methodological Approach :

  • Photolysis Setup : Expose solutions (acetonitrile/water) to UV light (254 nm) in a photoreactor.
  • Analysis : Track intermediates via LC-QTOF-MS and propose degradation pathways using isotopic labeling (e.g., ¹⁸O in N-oxide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.